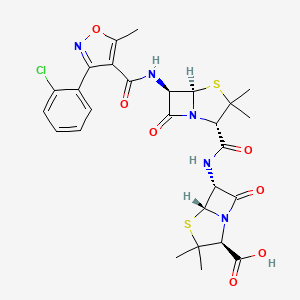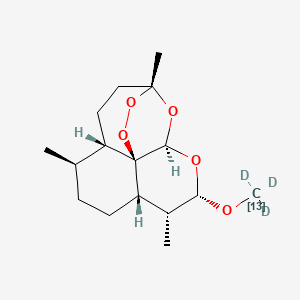
2,2-Dideuterio-2-imidazol-1-ylacetic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazol-1-yl-acetic Acid-d2 Hydrochloride is a deuterated derivative of imidazol-1-yl-acetic acid hydrochloride. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the acetic acid moiety. The deuterium labeling is often used in scientific research to study metabolic pathways and reaction mechanisms due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Imidazol-1-yl-acetic Acid-d2 Hydrochloride typically involves the N-alkylation of imidazole with a deuterated chloroacetic acid derivative. One common method includes the reaction of imidazole with tert-butyl chloroacetate-d2 in the presence of a base such as potassium carbonate. The resulting tert-butyl ester is then cleaved using titanium tetrachloride to yield the desired deuterated product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Imidazol-1-yl-acetic Acid-d2 Hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The imidazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Esterification and Hydrolysis: The acetic acid moiety can form esters, which can be hydrolyzed back to the acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and bases such as potassium carbonate.
Esterification: Reagents like alcohols and acid catalysts are used.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze esters.
Major Products:
Substitution Reactions: Substituted imidazole derivatives.
Esterification: Esters of imidazol-1-yl-acetic acid-d2.
Hydrolysis: Imidazol-1-yl-acetic acid-d2.
Applications De Recherche Scientifique
Imidazol-1-yl-acetic Acid-d2 Hydrochloride is widely used in scientific research due to its deuterium labeling. Some applications include:
Metabolic Studies: Used to trace metabolic pathways in biological systems.
Reaction Mechanism Studies: Helps in understanding the mechanisms of chemical reactions.
Pharmaceutical Research: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Isotope Labeling Studies: Used in various fields of chemistry and biology to study isotope effects.
Mécanisme D'action
The mechanism of action of Imidazol-1-yl-acetic Acid-d2 Hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing their activity. The deuterium atoms can alter the reaction kinetics, providing insights into the pathways and mechanisms involved .
Comparaison Avec Des Composés Similaires
Imidazol-1-yl-acetic Acid Hydrochloride: The non-deuterated version of the compound.
Zoledronic Acid: Contains an imidazole ring and is used in the treatment of bone diseases.
Metronidazole: An imidazole derivative with antibacterial properties.
Uniqueness: Imidazol-1-yl-acetic Acid-d2 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium can influence the physical and chemical properties of the compound, making it valuable for studying reaction mechanisms and metabolic pathways.
Propriétés
Formule moléculaire |
C5H7ClN2O2 |
|---|---|
Poids moléculaire |
164.59 g/mol |
Nom IUPAC |
2,2-dideuterio-2-imidazol-1-ylacetic acid;hydrochloride |
InChI |
InChI=1S/C5H6N2O2.ClH/c8-5(9)3-7-2-1-6-4-7;/h1-2,4H,3H2,(H,8,9);1H/i3D2; |
Clé InChI |
JKZJSYXGKHQHRA-BCKZTNHCSA-N |
SMILES isomérique |
[2H]C([2H])(C(=O)O)N1C=CN=C1.Cl |
SMILES canonique |
C1=CN(C=N1)CC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Ethyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine Hydrochloride](/img/structure/B13844430.png)
![3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate Dihydrochloride](/img/structure/B13844440.png)


![4,5-dibromo-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B13844465.png)
![3-Bromo-7-methylpyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B13844481.png)
![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B13844492.png)

![7-chloro-2-(1H-indazol-6-yl)furo[3,2-b]pyridine](/img/structure/B13844507.png)

![5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid](/img/structure/B13844515.png)
![ethyl 4-amino-2-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13844518.png)


